molecular formula C12H12N4O3 B14096839 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B14096839
M. Wt: 260.25 g/mol
InChI Key: FPEVXPQTPVPPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo-purines This compound is characterized by its unique structure, which includes an oxazole ring fused to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,7-dimethylxanthine with allyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the purine core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced oxazole or purine derivatives.

    Substitution: Functionalized analogs with various substituents.

Scientific Research Applications

3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazole and purine rings allows for specific interactions with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    1,7-Dimethylxanthine: Lacks the oxazole ring and allyl group.

    3-Allyl-1,7-dimethylxanthine: Lacks the oxazole ring.

    1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the allyl group.

Uniqueness: 3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of both the oxazole ring and the allyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

4,7-dimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C12H12N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h4,6H,1,5H2,2-3H3

InChI Key

FPEVXPQTPVPPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.